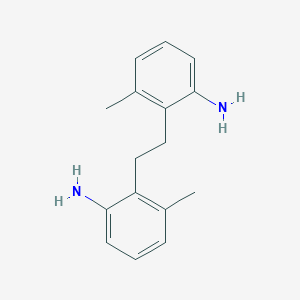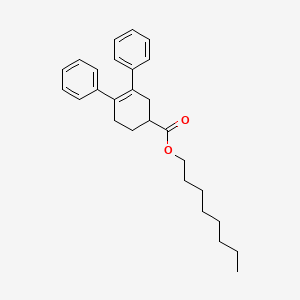
Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and an octyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This method is efficient, environmentally benign, and proceeds with high yield and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, given the environmentally friendly nature of the synthetic route mentioned above.
Análisis De Reacciones Químicas
Types of Reactions
Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxopentyl (1R)-3,4-diphenylcyclohex-3-ene-1-carboxylate
- 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides
Uniqueness
Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific ester group and the presence of two phenyl groups on the cyclohexene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
62544-27-8 |
|---|---|
Fórmula molecular |
C27H34O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C27H34O2/c1-2-3-4-5-6-13-20-29-27(28)24-18-19-25(22-14-9-7-10-15-22)26(21-24)23-16-11-8-12-17-23/h7-12,14-17,24H,2-6,13,18-21H2,1H3 |
Clave InChI |
BVQDAFUJXMEBLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)
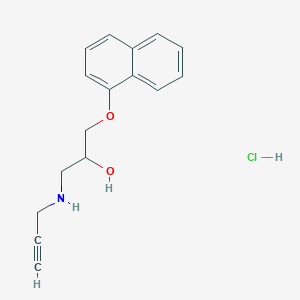

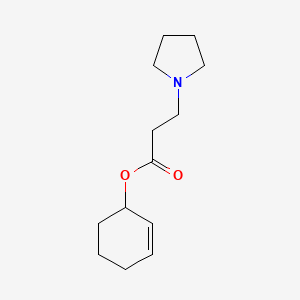


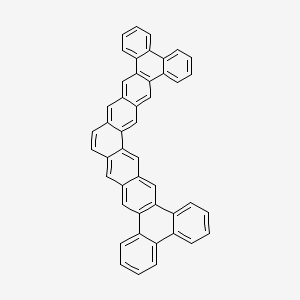
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

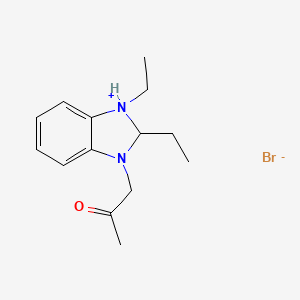

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

